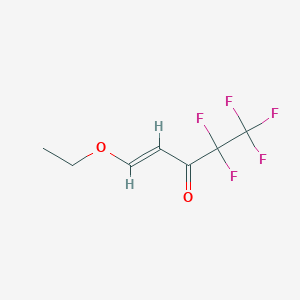

(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one

概要

説明

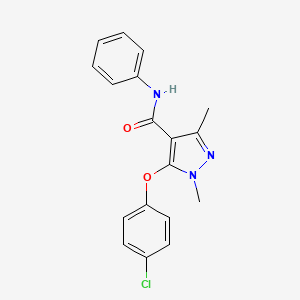

The compound (1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one is a fluorinated organic molecule that is likely to have interesting chemical properties due to the presence of the ethoxy group and the pentafluorinated carbon chain. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar fluorinated organic compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

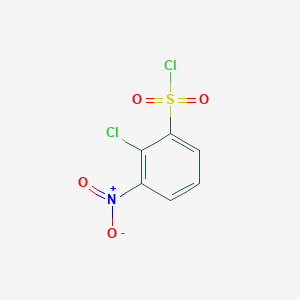

The synthesis of fluorinated organic compounds often involves the introduction of fluorine atoms or fluorine-containing groups into organic molecules. The first paper discusses the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with alkali metal salts of diethyl malonate, leading to the formation of fluorinated organo alkali–metal complexes . This suggests that similar strategies could potentially be applied to synthesize the compound of interest by reacting a suitably substituted ethoxy-containing precursor with a fluorine source in the presence of alkali metal salts.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is typically characterized using spectroscopic methods and single crystal X-ray diffraction analyses, as mentioned in the first paper . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of any unique structural features, such as the arrangement of fluorine atoms around the carbon chain.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the electronegativity of fluorine atoms. The first paper indicates that the precursor compound forms complexes with alkali metal salts . This reactivity could be indicative of the potential for (1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one to participate in similar reactions, possibly leading to the formation of new compounds or complexes.

Physical and Chemical Properties Analysis

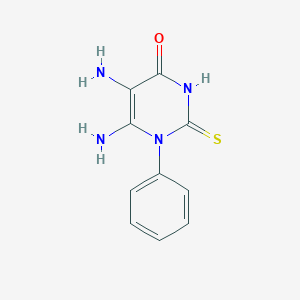

The physical and chemical properties of fluorinated compounds can be influenced by the presence of the fluorine atoms. For example, the second paper describes the synthesis of a compound that shows a positive solvatochromic effect, which means its color changes with the polarity of the solvent . This property is often due to the interaction of the molecule with the solvent environment, and it is reasonable to expect that (1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one may also exhibit solvatochromism or other solvent-dependent properties.

科学的研究の応用

Reactivity with C-Nucleophiles

The compound reacts with phenylmagnesium bromide leading to ethoxy group substitution products. It also shows 1,2-addition to the carbonyl group when reacted with organozinc compounds (Gorbunova, Gerus, & Kukhar, 1993).

Mass Spectrometric Behavior

In mass spectrometry, similar compounds show specific fragmentation channels. They demonstrate significant C2H5O• loss and, in some cases, predominant ethyl radical loss, indicating specific reaction pathways (Favretto et al., 1997).

Photocycloaddition Reactions

Irradiation leads to meta-photocycloaddition in electron-rich aromatic systems. The photocycloadducts often have an endo configuration, indicating specific molecular arrangements (Haan, Zwart, & Cornelisse, 1997).

Nonlinear Optical Properties

Studies on related compounds for nonlinear optical properties have been conducted, using techniques like Z-scan and DFT methods, indicating potential in optoelectronic applications (Mathew, Salian, Joe, & Narayana, 2019).

Molecular Structure Analysis

The compound's structure and conformations have been explored using electron diffraction and molecular orbital calculations, revealing insights into bond lengths and molecular geometry (Frogner et al., 2010).

Battery Safety Enhancements

Related compounds have been synthesized and used as additives in lithium-ion batteries to enhance safety by reducing flammability (Xia, Xia, & Liu, 2015).

Synthesis of Novel Compounds

Reactivity with various nucleophiles and electrophiles has been explored to synthesize novel compounds, offering a wide range of chemical applications (Dmowski, 1982).

Fluorocyclophosphazene Synthesis

Synthesis of related compounds like (Ethoxy)pentafluorocyclotriphosphazene (N3P3F5OCH2CH3) has shown potential in creating high-efficiency flame-retarding additives for batteries (Xia, Xia, & Liu, 2015).

Transition Metal Complexes

The compound's derivatives have been used to create complex transition metal structures, showcasing its versatility in organometallic chemistry (Aumann et al., 1995).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5O2/c1-2-14-4-3-5(13)6(8,9)7(10,11)12/h3-4H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLCTHUCEKDZCK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

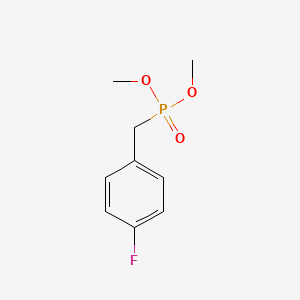

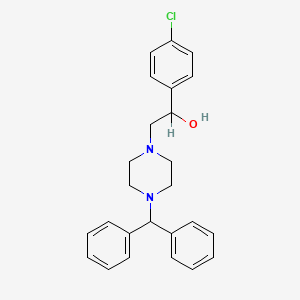

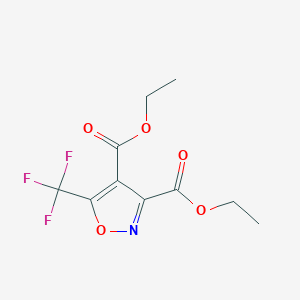

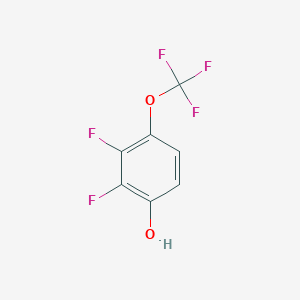

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034326.png)

![Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B3034328.png)

![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)

![2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3034336.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)